molecular formula C13H13BrO5 B14463775 4-(Bromomethyl)-5,6,7-trimethoxy-1H-2-benzopyran-1-one CAS No. 66174-86-5

4-(Bromomethyl)-5,6,7-trimethoxy-1H-2-benzopyran-1-one

Cat. No.: B14463775
CAS No.: 66174-86-5
M. Wt: 329.14 g/mol
InChI Key: IWWKIEFKDCJDJX-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5,6,7-trimethoxy-1H-2-benzopyran-1-one is a synthetic organic compound belonging to the benzopyran family It is characterized by the presence of a bromomethyl group at the 4th position and three methoxy groups at the 5th, 6th, and 7th positions on the benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-5,6,7-trimethoxy-1H-2-benzopyran-1-one typically involves multiple steps. One common method includes the bromination of a precursor compound, such as 5,6,7-trimethoxy-1H-2-benzopyran-1-one, using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an organic solvent such as carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-5,6,7-trimethoxy-1H-2-benzopyran-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Bromomethyl)-5,6,7-trimethoxy-1H-2-benzopyran-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-5,6,7-trimethoxy-1H-2-benzopyran-1-one depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-5,6,7-trimethoxy-1H-2-benzopyran-1-one is unique due to the presence of three methoxy groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry .

Properties

CAS No.

66174-86-5

Molecular Formula

C13H13BrO5

Molecular Weight

329.14 g/mol

IUPAC Name

4-(bromomethyl)-5,6,7-trimethoxyisochromen-1-one

InChI

InChI=1S/C13H13BrO5/c1-16-9-4-8-10(12(18-3)11(9)17-2)7(5-14)6-19-13(8)15/h4,6H,5H2,1-3H3

InChI Key

IWWKIEFKDCJDJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)OC=C2CBr)OC)OC

Origin of Product

United States

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